molecular formula C13H17NO2S B2598160 Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate CAS No. 1353981-84-6

Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate

Cat. No.: B2598160
CAS No.: 1353981-84-6
M. Wt: 251.34
InChI Key: YMMWUFBUDSWXEP-UHFFFAOYSA-N
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Description

Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a mercaptomethyl group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Mercaptomethyl Group: The mercaptomethyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Esterification: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The mercaptomethyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various ester or functional group derivatives.

Scientific Research Applications

Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercaptomethyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.

    Pathways Involved: The compound may affect cellular pathways involving redox reactions and protein modification.

Comparison with Similar Compounds

    Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a mercaptomethyl group.

    Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a mercaptomethyl group.

Uniqueness: Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

benzyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(14-7-6-12(8-14)10-17)16-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMWUFBUDSWXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CS)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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